molecular formula C25H23N5O2S B8020339 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile

2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile

Cat. No.: B8020339
M. Wt: 457.5 g/mol
InChI Key: LRRWTQBREKZHNX-HIXSDJFHSA-N
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Description

This compound features a benzothiazole core fused with a pyrimidine ring, substituted with a morpholine-containing aryl methoxy group and an acetonitrile moiety. The (2Z)-configuration indicates a synperiplanar arrangement of the benzothiazolylidene and pyrimidine groups, which may enhance π-conjugation and influence electronic properties.

Properties

IUPAC Name

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,28H,11-14,16-17H2/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRWTQBREKZHNX-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(=C4NC5=CC=CC=C5S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)/C(=C/4\NC5=CC=CC=C5S4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on available literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrimidine derivative through an acetonitrile functional group. Its structure can be represented as follows:

C21H24N4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{S}

This molecular configuration suggests potential interactions with biological targets due to the presence of heteroatoms and functional groups conducive to biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the morpholine group in this compound may enhance its solubility and bioavailability, potentially increasing its efficacy against microbial pathogens.

CompoundTarget OrganismIC50 (µg/mL)
Compound AS. aureus0.25
Compound BE. coli0.5

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain benzothiazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial membrane depolarization . The specific compound under discussion has not been extensively studied in this context; however, its structural components suggest potential for similar activity.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to the one has been documented in various studies. These compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The incorporation of a morpholine ring may further enhance the anti-inflammatory properties by modulating the pharmacokinetics of the molecule.

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of benzothiazole and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer activities, revealing that modifications to the benzothiazole core significantly influenced their efficacy . The compound discussed here could be synthesized similarly, allowing for comparative analysis.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has shown that variations in substituents on the benzothiazole and pyrimidine rings can lead to significant changes in biological activity . This highlights the importance of optimizing chemical structures to enhance therapeutic effects.

Scientific Research Applications

The compound 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile is a complex organic molecule with a variety of potential applications in scientific research and industry. This article delves into its chemical properties, synthesis, and notable applications across different fields.

Chemical Properties and Structure

This compound features a unique structure that includes a benzothiazole moiety, which is known for its biological activity. The presence of the morpholine group and the pyrimidine ring enhances its potential interactions with biological targets. The molecular formula is C20H22N4SC_{20}H_{22}N_4S with a molecular weight of approximately 366.48 g/mol.

Key Structural Components

  • Benzothiazole Ring : Known for its electron-donating properties, which can facilitate charge-transfer interactions.
  • Morpholine Group : Enhances solubility and may improve pharmacokinetic properties.
  • Pyrimidine Ring : Often involved in nucleic acid interactions, making it relevant for drug design.

Pharmaceutical Research

The compound's structure suggests potential applications in drug development, particularly as:

  • Anticancer Agents : Due to its ability to interact with DNA and inhibit cell proliferation.
  • Antimicrobial Agents : The benzothiazole moiety has shown activity against various pathogens.

Biochemical Probes

Given its unique interactions with biological molecules, it can serve as a biochemical probe to study enzyme mechanisms or cellular pathways.

Material Science

The compound may also find applications in developing new materials, particularly in organic electronics or as a precursor for synthesizing novel polymers.

Agricultural Chemistry

Its potential as a pesticide or herbicide is also being explored due to its ability to disrupt biological processes in pests.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance potency and selectivity.

Case Study 2: Antimicrobial Efficacy

Research has shown that compounds containing the benzothiazole ring possess antibacterial properties against resistant strains of bacteria, indicating their potential as new therapeutic agents in combating infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to the thiazolo-pyrimidine family, sharing structural motifs with several synthesized derivatives:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl 403 Moderate yield (68%); IR bands at 2,209 cm⁻¹ (CN); antimicrobial activity inferred from structural analogs .
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Fluoro-methoxybenzylidene, 4-methoxyphenyl, methyl ester 439.43 Crystallographic data available; ester group may enhance membrane permeability.
3-(Anthracen-9-yl)-2-(5-(arylmethylidine)-4-oxo-4,5-dihydrothiazol-2-yl) acrylonitrile (5a, b) Thiazolidinone-acrylonitrile Anthracenyl, aryl methylidene ~350–400 (estimated) Demonstrated antimicrobial activity; acrylonitrile group enhances reactivity .
Target Compound: 2-[(2Z)-...acetonitrile Benzothiazolylidene-pyrimidine Morpholin-4-ylmethylphenylmethoxy, acetonitrile ~550 (estimated) Predicted improved solubility (morpholine) and target binding (acetonitrile); no direct biological data available in evidence.

Key Differences

Substituent Diversity : Unlike simpler derivatives (e.g., 11b with a furan group), the target compound incorporates a morpholine moiety, which is absent in most analogs. This likely enhances water solubility and pharmacokinetics .

Synthetic Complexity : The morpholine and pyrimidine-methoxy groups necessitate multi-step synthesis, contrasting with simpler condensation reactions used for analogs like 11a,b .

Q & A

Q. What are the common synthetic strategies for synthesizing this compound, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation to form the benzothiazolylidene-acetonitrile core (analogous to methods in ).
  • Nucleophilic substitution to introduce the pyrimidinyl-methoxy-morpholinylmethylphenyl moiety (similar to ).
  • Use of piperidine as a catalyst in ethanol for cyclization or coupling steps (see ). Characterization involves NMR (1H/13C), IR spectroscopy , and elemental analysis to confirm purity and structure (e.g., ). High-resolution mass spectrometry (HRMS) may supplement these analyses .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Answer: Key techniques include:

  • 1H NMR to identify proton environments (e.g., morpholine methylene protons at ~3.5 ppm, benzothiazole aromatic protons).
  • 13C NMR to confirm nitrile (~115 ppm) and pyrimidine carbons.
  • IR for nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl groups (if present).
  • X-ray crystallography (using SHELX software, as in ) for absolute configuration determination. Cross-validation of spectral data with computational predictions (e.g., DFT) enhances reliability .

Advanced Research Questions

Q. How can tautomerism or stereochemical ambiguities in the benzothiazolylidene moiety be resolved?

Answer: The (2Z)-configuration indicated in the name suggests potential tautomerism. Methods include:

  • Variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol tautomerism in related thiazolidinones; ).
  • X-ray crystallography to unambiguously assign stereochemistry ().
  • DFT calculations ( ) to compare energy landscapes of tautomers/stereoisomers .

Q. What computational approaches are suitable for studying its interactions with biological targets (e.g., enzymes)?

Answer:

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or DNA (as in ).
  • Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes.
  • DFT studies ( ) to analyze electronic properties influencing reactivity or fluorescence (if applicable).
  • Pharmacophore modeling to identify critical substituents (e.g., morpholine’s role in solubility or target engagement) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Synthesize analogs with modified substituents (e.g., morpholine replaced with piperazine; pyrimidine methoxy group altered).
  • Use Design of Experiments (DoE) () to optimize reaction conditions and evaluate biological activity trends.
  • Test analogs in enzyme inhibition assays (e.g., IC50 determination) or cellular models (e.g., anticancer activity in ).
  • Correlate electronic (HOMO/LUMO) or steric parameters (from DFT) with bioactivity .

Q. How should researchers address contradictions in reported biological activities across studies?

Answer:

  • Reproducibility checks under controlled conditions (e.g., standardized cell lines, assay protocols).
  • Meta-analysis of structural analogs (e.g., ) to identify substituent-dependent trends.
  • Proteomic profiling to uncover off-target effects that may explain variability.
  • Collaborative validation via open-source data sharing (e.g., crystallographic data in ) .

Methodological Challenges

Q. What strategies mitigate low yields during the final coupling step of the pyrimidine and benzothiazole moieties?

Answer:

  • Optimize solvent polarity (e.g., DMF → DCM) to favor coupling ().
  • Use microwave-assisted synthesis to accelerate reaction kinetics.
  • Employ flow chemistry () for precise control of temperature and reagent mixing.
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups .

Q. How can researchers differentiate between aggregation-induced emission (AIE) and solvent effects in photophysical studies?

Answer:

  • Conduct solvatochromism studies to assess polarity-dependent emission (analogous to ).
  • Perform dynamic light scattering (DLS) to detect nanoparticle formation.
  • Compare solid-state vs. solution fluorescence (e.g., crystalline vs. dissolved samples).
  • Use time-resolved spectroscopy to distinguish excited-state dynamics .

Data Analysis and Validation

Q. What statistical models are appropriate for optimizing synthetic parameters?

Answer:

  • Response Surface Methodology (RSM) to map yield vs. variables (temperature, catalyst loading).
  • Artificial Neural Networks (ANN) for non-linear parameter relationships.
  • Principal Component Analysis (PCA) to identify dominant factors (e.g., ’s DoE approach) .

Q. How can crystallographic data resolve discrepancies between computational and experimental bond lengths?

Answer:

  • Refine structures using SHELXL () with high-resolution data (≤1.0 Å).
  • Compare Hirshfeld surfaces to assess intermolecular interactions influencing geometry.
  • Validate DFT-optimized structures against crystallographic coordinates (e.g., RMSD analysis) .

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